

Spectroscopic Data Analysis of 1,6-Naphthyridine-3-carboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: 1,6-Naphthyridine-3-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,6-Naphthyridine-3-carboxylic acid**. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents predicted data based on the known spectroscopic characteristics of the 1,6-naphthyridine core and the typical influence of a carboxylic acid substituent. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1,6-Naphthyridine-3-carboxylic acid**. These predictions are derived from the analysis of the parent 1,6-naphthyridine molecule and established spectroscopic principles for carboxylic acids.

Table 1: Predicted ¹H NMR Spectroscopic Data

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~9.5	s	-
H-4	~8.8	d	~8.5
H-5	~9.2	d	~4.5
H-7	~8.0	d	~6.0
H-8	~7.8	dd	~8.5, 4.5
COOH	>12.0	br s	-

Predicted in DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	~155
C-3	~125
C-4	~140
C-4a	~138
C-5	~152
C-7	~124
C-8	~137
C-8a	~148
COOH	~168

Predicted in DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopic Data

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	3300 - 2500	Broad, Strong
C-H (Aromatic)	3100 - 3000	Medium
C=O (Carboxylic Acid)	1710 - 1680	Strong
C=N & C=C (Aromatic)	1620 - 1450	Medium to Strong

Table 4: Predicted Mass Spectrometry (MS) Data

Technique	Predicted [M] ⁺ or [M+H] ⁺ (m/z)	Key Fragmentation Peaks (m/z)
Electron Ionization (EI)	174	129 ([M-COOH] ⁺), 102
Electrospray Ionization (ESI)	175	130 ([M+H-COOH] ⁺)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a Bruker AVANCE 500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei. The sample would be prepared by dissolving approximately 5-10 mg of **1,6-Naphthyridine-3-carboxylic acid** in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

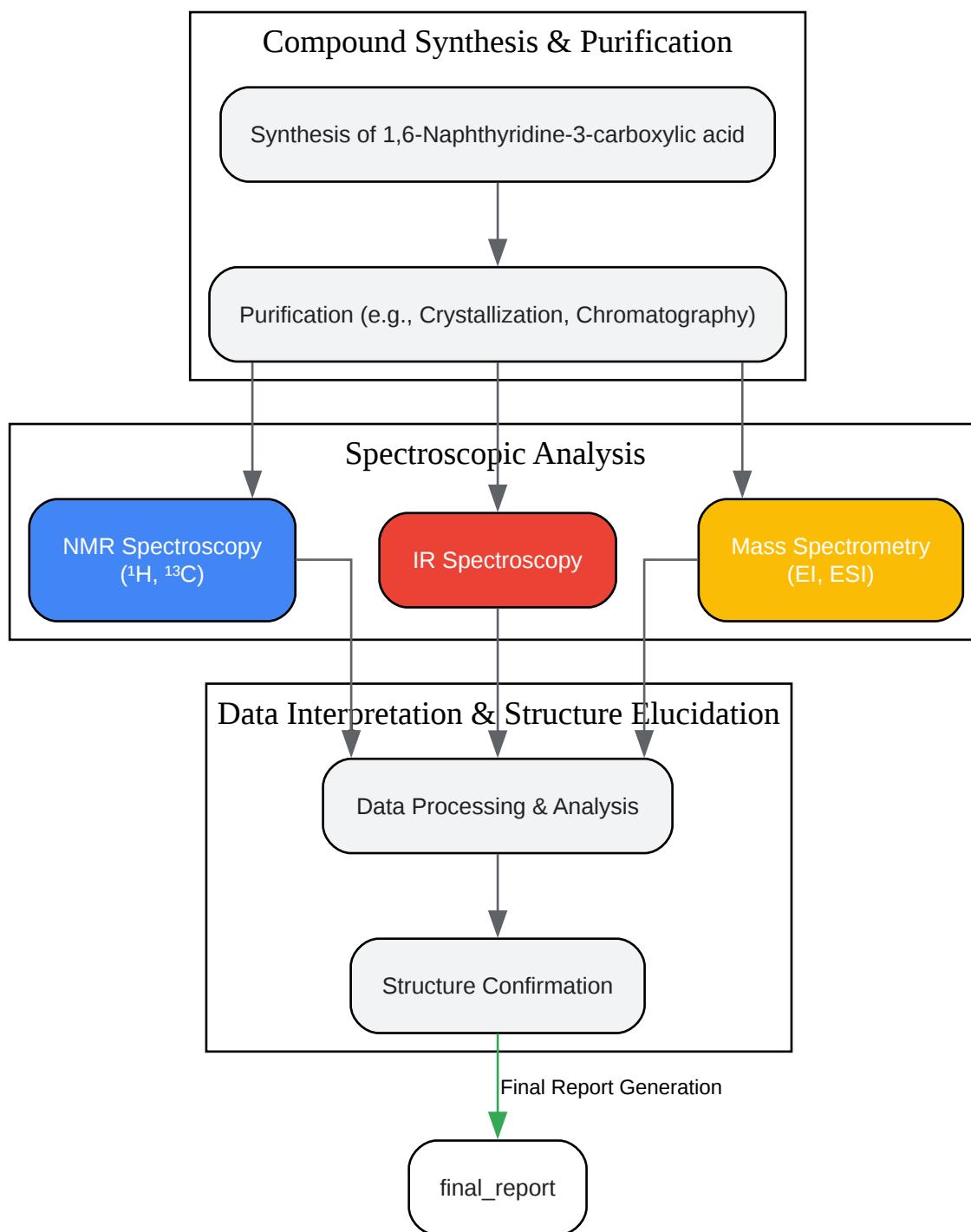
The IR spectrum would be obtained using a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a universal attenuated total reflectance (UATR) accessory. A small amount of the solid sample would be placed directly onto the diamond crystal, and the spectrum would be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectra would be acquired on a Waters Xevo G2-XS QToF mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample would be dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer via direct infusion. For electron ionization (EI), a solid probe would be used on a magnetic sector mass spectrometer.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound like **1,6-Naphthyridine-3-carboxylic acid**.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **1,6-Naphthyridine-3-carboxylic acid**.

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